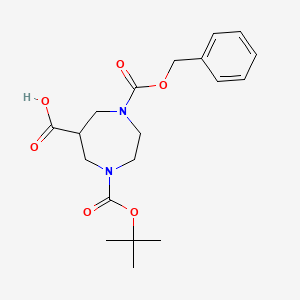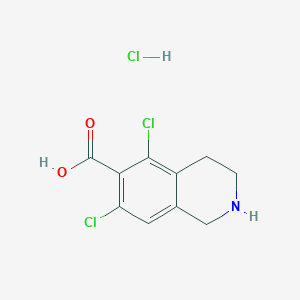
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C4H9Cl2F3N2 and a molecular weight of 213.03 g/mol . This compound is notable for its trifluoromethyl group attached to an azetidine ring, which imparts unique chemical properties. It is commonly used in various fields of research and industry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride typically involves the reaction of azetidine with trifluoromethylating agents under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amination: The amine group is introduced through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with desired properties .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its stability and reactivity make it a valuable candidate for designing new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in the development of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with target molecules is a key factor in its mechanism of action .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)azetidine: Similar structure but lacks the amine group.
3-(Trifluoromethyl)azetidin-3-ol: Contains a hydroxyl group instead of an amine group.
3-(Trifluoromethyl)azetidin-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness: 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
3-(trifluoromethyl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBQSXBTCRVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)





![(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6300690.png)
![2,5-Dioxaspiro[3.4]octan-7-ylmethanol](/img/structure/B6300694.png)


![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)
